molecular formula C13H11BrN2O2 B2972725 2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide CAS No. 1385454-45-4

2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide

Cat. No.: B2972725
CAS No.: 1385454-45-4
M. Wt: 307.147
InChI Key: ZVYRNWXTNIEGAL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide is a synthetic organic compound characterized by a 2-oxoacetamide backbone substituted with a 4-bromophenyl group and a 1-cyanocyclobutyl moiety. The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding affinity due to halogen interactions .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-4-2-9(3-5-10)11(17)12(18)16-13(8-15)6-1-7-13/h2-5H,1,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYRNWXTNIEGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide with structurally related 2-oxoacetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

  • N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide (AMC3): This compound () shares the 4-bromophenyl group but incorporates a pyridinone ring substituted with cyano and methoxyphenyl groups. The pyridinone moiety enhances rigidity and may improve receptor selectivity, as AMC3 acts as a modulator of FPRs . In contrast, the cyanocyclobutyl group in the target compound introduces a strained cyclobutane ring, which could alter binding kinetics or metabolic stability.
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A pyridazinone derivative () with a 4-bromophenyl group and a methoxybenzyl substituent. This compound is a potent FPR2 agonist, highlighting the importance of the 4-bromophenyl group in receptor activation. The pyridazinone core provides hydrogen-bonding sites absent in the target compound’s simpler 2-oxoacetamide backbone .
  • 2-(4-Bromophenyl)-N-(2-formylphenyl)-2-oxoacetamide (3t): This analog () replaces the cyanocyclobutyl group with a formylphenyl substituent. Its synthesis yield (63%) is lower than typical yields for adamantane-indol derivatives (81–91.5%, ), suggesting steric or electronic challenges in introducing certain substituents .

Physicochemical Properties

A comparison of molecular weights and substituent effects is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₃H₁₁BrN₂O₂* 331.15* 4-Bromophenyl, 1-cyanocyclobutyl
AMC3 () C₂₂H₁₉BrN₂O₃ 463.31 Pyridinone, 3-methoxyphenyl
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () C₁₇H₁₄N₂O₃ 294.31 Indole, 4-methoxyphenyl
2-[(4-bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide () C₁₅H₁₁BrN₂OS 347.23 4-Bromophenylsulfanyl, 4-cyanophenyl
  • Lipophilicity: The 4-bromophenyl group increases logP values across analogs, favoring membrane penetration. The cyanocyclobutyl group in the target compound may further enhance lipophilicity compared to polar substituents like formyl (3t) or sulfanyl ().
  • Synthetic Accessibility : Adamantane-indol derivatives () achieve high yields (81–91.5%) due to stable intermediates, whereas formylphenyl analogs () show lower yields (63%), possibly due to steric hindrance.

Stability and Metabolic Considerations

  • Cyclobutyl Stability : The strained cyclobutane ring in the target compound may confer resistance to oxidative metabolism compared to linear alkyl chains in other analogs.
  • Cyanogroup Reactivity: The nitrile group in the target compound and AMC3 () could undergo enzymatic hydrolysis, necessitating prodrug strategies for improved bioavailability.

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